molecular formula C7H2ClF4I B1400335 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene CAS No. 928783-87-3

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene

Cat. No.: B1400335
CAS No.: 928783-87-3
M. Wt: 324.44 g/mol
InChI Key: BLTVLGYWOQCAIF-UHFFFAOYSA-N
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Description

Bond Lengths and Electronic Effects

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene features a planar benzene ring with substituents at positions 1 (chlorine), 2 (fluorine), 3 (trifluoromethyl), and 5 (iodine). The substituents’ electron-withdrawing nature influences bond lengths and hybridization states.

Bond Type Typical Length (Å) Reference
C–F (aromatic) 1.35–1.39
C–Cl (aromatic) 1.74–1.79
C–I (aromatic) 2.08–2.16
C–CF₃ (aromatic) 1.52–1.55

The trifluoromethyl group (-CF₃) exhibits a tetrahedral geometry due to sp³ hybridization, while the aromatic carbons remain sp² hybridized. The iodine atom’s large size and polarizability create steric hindrance, potentially distorting bond angles near its position.

Electronic Structure and Reactivity

The electron-withdrawing effects of fluorine, chlorine, and the trifluoromethyl group deactivate the aromatic ring toward electrophilic substitution. This deactivation is most pronounced at positions adjacent to the trifluoromethyl group. The iodine atom, however, acts as a mild electron donor via resonance, slightly activating the ring at meta positions.

Properties

IUPAC Name

1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVLGYWOQCAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735309
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
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Molecular Weight

324.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928783-87-3
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928783-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID40735309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 3-chloro-4-fluoro-5-nitrotrifluoromethylbenzene or related derivatives. For example, nucleophilic aromatic substitution of nitro groups by fluoride ions can introduce the fluoro substituent selectively.

  • Example: Treatment of 4-chloro-3,5-dinitrotrifluoromethylbenzene with potassium fluoride in dry dimethylformamide at elevated temperatures (100°C to 130°C) over extended periods (16 hours to 2 days) results in selective fluorination.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amino group using stannous chloride in concentrated hydrochloric acid at low temperatures (around 5°C) followed by stirring at ambient temperature for several hours.

  • This step yields 3-amino-5-chloro-4-fluorotrifluoromethylbenzene as a key intermediate.

Diazotization and Iodination (Sandmeyer Reaction)

The amino intermediate undergoes diazotization by reaction with t-butyl nitrite and copper(I) iodide in dry acetonitrile at 0°C. After completion, the reaction mixture is allowed to warm to ambient temperature.

  • The diazonium salt formed in situ is substituted by iodine, yielding 3-chloro-4-fluoro-5-iodotrifluoromethylbenzene.

Final Compound Formation

The product from the iodination step corresponds to 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene, considering the numbering and substitution pattern.

  • Purification is achieved by chromatographic techniques on silica gel using mixtures of ethyl acetate in hexane as eluents.
  • The compound is isolated as a pale yellow oil or solid depending on conditions.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Product Yield / Notes
Fluorination Potassium fluoride, dry dimethylformamide 100–130°C 16 h to 2 days Selective fluorination of dinitro compound
Nitro reduction Stannous chloride, concentrated HCl 5°C to ambient Several hours Amino intermediate obtained in good yield
Diazotization and iodination t-Butyl nitrite, copper(I) iodide, dry acetonitrile 0°C initially, then ambient 2+ hours Iodo-substituted product isolated by chromatography

Analytical Characterization

  • The intermediates and final product are characterized by ^1H NMR, IR spectroscopy, and chromatographic purity.
  • For example, ^1H NMR signals for the amino intermediate show characteristic doublet of quartets around 7.03 and 6.90 ppm.
  • IR spectra confirm functional groups such as nitro and amino during intermediate stages.

Summary and Research Findings

  • The preparation of this compound involves a carefully controlled sequence of halogenation, reduction, and Sandmeyer iodination.
  • The use of potassium fluoride in polar aprotic solvents enables selective fluorination.
  • Reduction of nitro groups to amino groups is efficiently achieved with stannous chloride in acidic media.
  • Diazotization followed by copper(I) iodide-mediated iodination provides regioselective introduction of iodine.
  • Chromatographic purification ensures isolation of high-purity product suitable for further applications.
  • These methods are supported by detailed patent disclosures, indicating their industrial viability and reproducibility.

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can undergo various types of chemical reactions:

Scientific Research Applications

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to different substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene ():

    • Substituents: Bromo (position 1), iodo (position 2), nitro (position 3), and trifluoromethoxy (position 5).
    • Key differences: Replaces chloro and fluoro with bromo and nitro, and uses trifluoromethoxy instead of trifluoromethyl.
    • Impact: The nitro group enhances electron-withdrawing effects, while trifluoromethoxy introduces resonance effects absent in trifluoromethyl. This compound has a higher molar mass (411.9 g/mol ) due to bromine and nitro groups.
  • 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene ():

    • Substituents: Fluoro (position 2), iodo (position 1), and trifluoromethoxy (position 4).
    • Key differences: Lacks chloro and trifluoromethyl groups.
    • Impact: Reduced steric hindrance and altered electronic properties due to trifluoromethoxy, which has weaker electron-withdrawing effects compared to trifluoromethyl.

Physical and Analytical Properties

  • Melting Points and Solubility :

    • The target compound’s trifluoromethyl group increases lipophilicity compared to trifluoromethoxy analogs (), reducing solubility in polar solvents.
    • Iodine’s high atomic weight contributes to a higher density and melting point relative to bromine- or chlorine-only analogs.
  • Spectroscopic Characterization :

    • ¹⁹F NMR is critical for distinguishing trifluoromethyl (-CF₃, δ ~ -60 ppm) from trifluoromethoxy (-OCF₃, δ ~ -55 ppm). The target compound’s ¹H NMR would show unique splitting patterns due to adjacent fluoro and chloro substituents.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene C₇H₂ClF₄I 324.44 Cl (1), F (2), I (5), CF₃ (3) Pharmaceutical intermediates
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.90 Br (1), I (2), NO₂ (3), OCF₃ (5) Analytical reagents
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene C₇H₃F₄IO 314.00 F (2), I (1), OCF₃ (4) Cross-coupling precursors

Biological Activity

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene (CAS No. 928783-87-3) is a halogenated aromatic compound with a molecular formula of C7_7H2_2ClF4_4I. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique structural features and potential biological activities.

  • Molecular Weight : 324.44 g/mol
  • IUPAC Name : this compound
  • Purity : Typically over 98%
  • Physical Form : Liquid
  • Storage Conditions : Keep in a dark place under inert atmosphere at room temperature

Biological Activity Overview

The biological activity of halogenated compounds like this compound can vary significantly based on their structural modifications. This compound's halogen substitutions may affect its interaction with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated benzene derivatives. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-7 (breast cancer)0.48Induces apoptosis
Compound BHCT-116 (colon cancer)0.78Cell cycle arrest
This compoundTBDTBDTBD

Note: Specific IC50_{50} values for this compound are yet to be determined.

Mechanistic Studies

Mechanistic studies involving similar compounds suggest that the presence of electron-withdrawing groups (EWGs), such as halogens, enhances biological activity by stabilizing the transition states during enzyme interactions or by modifying the electronic properties of the molecule.

Case Studies

  • Cytotoxicity Assays : In vitro assays have demonstrated that halogenated compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
  • Toxicological Evaluations : Toxicological studies indicate that high doses of similar compounds can lead to adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the need for careful dose management in therapeutic applications.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological impact. Studies have shown that such compounds can bioaccumulate in aquatic organisms, leading to potential disruptions in endocrine functions.

Q & A

Q. How can researchers optimize the synthesis yield of 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene in multi-step reactions?

Methodological Answer:

  • Use Grignard reagent formation at controlled temperatures (-5°C to -80°C) to stabilize reactive intermediates, as demonstrated in multi-step syntheses involving halogenated benzene derivatives .
  • Adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of magnesium for halogen-metal exchange) and monitor reaction progress via gas chromatography to ensure complete conversion .
  • Employ inert atmospheres (nitrogen/argon) during critical steps like trifluoroacetyl chloride addition to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm the positions of fluorine and trifluoromethyl groups, as substituents significantly influence chemical shifts .
  • GC-MS : Monitor reaction intermediates and final product purity, especially for volatile by-products .
  • Elemental Analysis : Validate molecular composition (C, H, Cl, F, I) to ensure absence of unreacted precursors .

Q. What safety protocols should be followed for handling and waste disposal?

Methodological Answer:

  • Store waste separately in labeled, acid-resistant containers to avoid reactions with residual halogenated compounds .
  • Use fume hoods and personal protective equipment (PPE) during synthesis due to the compound’s potential toxicity and volatility .
  • Collaborate with certified waste management companies for neutralization of halogenated by-products (e.g., using dilute HCl followed by sodium bicarbonate treatment) .

Q. How can researchers improve purification efficiency after synthesis?

Methodological Answer:

  • Perform fractional distillation under reduced pressure (e.g., water pump at 82–83°C) to isolate the compound from high-boiling-point impurities .
  • Use methyl tert-butyl ether (MTBE) for liquid-liquid extraction to separate organic phases from aqueous acidic washes .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data caused by substituent electronic effects?

Methodological Answer:

  • Conduct computational modeling (DFT calculations) to predict 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts, accounting for electron-withdrawing effects of the trifluoromethyl and iodine groups .
  • Compare experimental data with analogs like 1-bromo-3-(trifluoromethyl)benzene to identify substituent-specific trends .

Q. What strategies mitigate by-product formation during halogenation steps?

Methodological Answer:

  • Optimize reaction temperature (e.g., 50–60°C for bromination) to balance reactivity and selectivity, reducing dihalogenated by-products .
  • Use catalytic iron in dichloromethane for regioselective chlorination, as demonstrated in similar trifluoromethylbenzene derivatives .

Q. How to design environmental impact studies for this compound?

Methodological Answer:

  • Follow EPA TSCA §4 guidelines for persistence, bioaccumulation, and toxicity (PBT) testing, including aqueous stability assays and soil adsorption studies .
  • Employ advanced microspectroscopic imaging to analyze surface interactions in simulated indoor environments, as halogenated aromatics may adsorb onto particulates .

Q. What electronic effects dominate its reactivity in cross-coupling reactions?

Methodological Answer:

  • Investigate the iodine substituent’s role as a directing group in Suzuki-Miyaura couplings, leveraging its ortho/para activation effects .
  • Compare reactivity with 1-chloro-4-(trifluoromethyl)benzene to assess steric hindrance from the trifluoromethyl group .

Q. How to address Grignard reagent instability in large-scale syntheses?

Methodological Answer:

  • Pre-cool reaction vessels to -80°C before adding trifluoroacetyl chloride to minimize exothermic decomposition .
  • Use 2-methyltetrahydrofuran as a solvent for improved thermal stability of Grignard intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Reactant of Route 2
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene

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